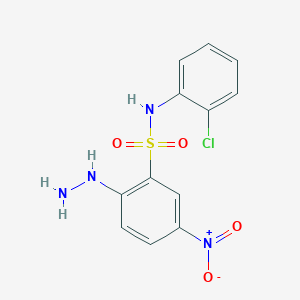![molecular formula C22H20ClN5OS B2636811 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 893918-20-2](/img/structure/B2636811.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolines and their derivatives, which include pyrazolo[3,4-d]pyrimidin-4-yl, are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as UV/Vis spectroscopy and cyclic voltammetry .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve cyclization processes or domino reactions . The specific reactions would depend on the functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse, depending on their specific structure. They are often characterized by techniques such as UV/Vis spectroscopy and cyclic voltammetry .科学的研究の応用
Antimicrobial and Anticancer Properties
- Pyrazole derivatives, including those related to the compound , have been explored for their potential antimicrobial and anticancer activities. Compounds with similar structures have exhibited significant antimicrobial activity against various strains and shown promising anticancer activity against certain cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization of Derivatives
- Researchers have synthesized and characterized a series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity on various cell lines. Some of these compounds have shown potent antitumor activities, indicating their potential in cancer treatment research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Evaluation
- Novel thiohydrazonates and pyrazolo[3,4-b]pyridines, chemically related to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated high inhibitory activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Mekky & Sanad, 2019).
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines have been shown to exhibit affinity towards A1 adenosine receptors. These compounds, including variants with chlorophenyl groups, have been tested for their receptor affinity, indicating potential applications in neurological research or drug development (Harden, Quinn, & Scammells, 1991).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and shown to possess herbicidal activity. These compounds demonstrated significant inhibition activities against various plant species, suggesting potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Synthesis and Antimicrobial Study of Linked Heterocyclics
- Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and studied for their antimicrobial activity. These compounds showed good inhibitory activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sanjeeva Reddy et al., 2010).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence oxidative processes in the organism .
Pharmacokinetics
A compound with a similar structure demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
It is known that thioxopyrimidines, the class of compounds to which it belongs, have the ability to interact with various enzymes, proteins, and other biomolecules . These interactions can influence oxidative processes in the organism .
Cellular Effects
It has been shown that similar compounds can have a significant impact on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-7-14(2)20(15(3)8-13)27-19(29)11-30-22-18-10-26-28(21(18)24-12-25-22)17-6-4-5-16(23)9-17/h4-10,12H,11H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZRYHVVDZPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)
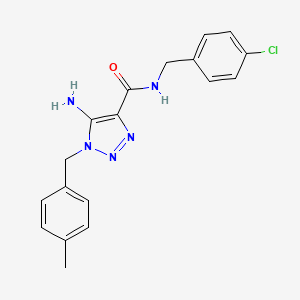
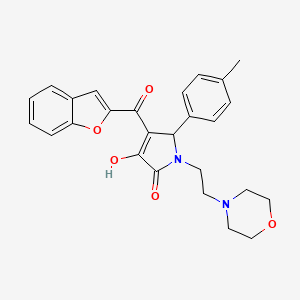
![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)


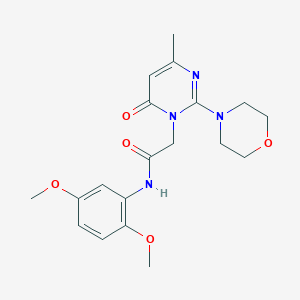
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
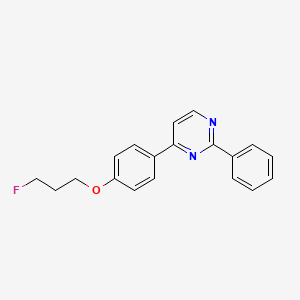
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)
